![molecular formula C21H15FN2O B5863580 2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5863580.png)
2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline, also known as FbOQ, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the brain.
Mécanisme D'action
2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is required for the activation of the receptor by glutamate. As a result, this compound blocks the influx of calcium ions into the neuron, which is necessary for the induction of synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the density of dendritic spines, which are important for synaptic plasticity and are often lost in neurodegenerative diseases. This compound has also been shown to reduce the levels of several proteins that are involved in synaptic plasticity, such as PSD-95 and GluR1.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline in lab experiments is its high selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and investigate its role in various processes. However, one limitation of using this compound is its relatively low potency compared to other NMDA receptor antagonists. This may require higher concentrations of the compound to achieve the desired effect, which can increase the risk of non-specific effects.
Orientations Futures
There are several future directions for research on 2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline. One area of interest is the role of NMDA receptors in neurodegenerative diseases and psychiatric disorders. This compound could be used to investigate the involvement of these receptors in the pathogenesis of these diseases and to identify potential therapeutic targets. Another area of interest is the development of more potent and selective NMDA receptor antagonists, which could improve the efficacy and safety of these compounds for clinical use. Finally, this compound could be used in combination with other compounds to investigate the interactions between different neurotransmitter systems and their role in brain function and disease.
Méthodes De Synthèse
The synthesis of 2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline involves several steps, starting from the reaction of 4-fluorobenzyl alcohol with 2-nitrophenylacetic acid to form the corresponding ester. The ester is then reduced to the alcohol using sodium borohydride, followed by a condensation reaction with 2-chloroquinoxaline to produce this compound. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline has been widely used as a research tool to investigate the role of NMDA receptors in various physiological and pathological processes in the brain. It has been shown to block NMDA receptor-mediated synaptic plasticity, which is important for learning and memory. This compound has also been used to study the involvement of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in psychiatric disorders such as schizophrenia and depression.
Propriétés
IUPAC Name |
2-[4-[(4-fluorophenyl)methoxy]phenyl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O/c22-17-9-5-15(6-10-17)14-25-18-11-7-16(8-12-18)21-13-23-19-3-1-2-4-20(19)24-21/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOXBCUMOWHZHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.